![molecular formula C16H15NO4S B1312397 2-Tosylisoindoline-5-carboxylic acid CAS No. 959271-74-0](/img/structure/B1312397.png)
2-Tosylisoindoline-5-carboxylic acid
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Overview
Description
2-Tosylisoindoline-5-carboxylic acid, also known as TIC, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various industries. It has a molecular formula of C16H15NO4S and an average mass of 317.360 Da .
Molecular Structure Analysis
The molecular structure of 2-Tosylisoindoline-5-carboxylic acid consists of a tosyl group (a sulfur atom bonded to an oxygen atom and a methylphenyl group), an isoindoline group (a nitrogen atom and a benzene ring fused to a cyclohexadiene ring), and a carboxylic acid group .Chemical Reactions Analysis
Carboxylic acids, such as 2-Tosylisoindoline-5-carboxylic acid, generally undergo nucleophilic substitution reactions where the hydroxyl group (-OH) is substituted by another nucleophile . They can also be converted into various derivatives including acid chlorides, anhydrides, esters, and amides .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They are generally polar, can form hydrogen bonds, and have higher boiling points compared to similar sized nonpolar molecules .Scientific Research Applications
Organic Synthesis
2-Tosylisoindoline-5-carboxylic acid plays a significant role in organic synthesis. Its carboxylic acid group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. This makes it a valuable building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Drug Development
In the realm of drug development, the indole moiety present in 2-Tosylisoindoline-5-carboxylic acid is of particular interest. Indole derivatives are known for their diverse biological activities, which include antiviral, anti-inflammatory, and anticancer properties. This compound can serve as a precursor for developing new drug candidates with potential therapeutic applications .
Nanotechnology
The carboxylic acid group of 2-Tosylisoindoline-5-carboxylic acid can be used to modify the surface of nanoparticles, such as carbon nanotubes and graphene. This modification can improve the dispersion and incorporation of these nanoparticles into various matrices, enhancing the production of polymer nanomaterials with desired properties .
Polymer Science
In polymer science, 2-Tosylisoindoline-5-carboxylic acid can act as a monomer or an additive. Its incorporation into polymers can result in materials with specific characteristics, such as electronic properties required for advanced applications like nanodevices, rechargeable batteries, and electrochemical transistors .
Analytical Chemistry
The compound’s ability to react and form stable derivatives makes it useful in analytical chemistry for the detection and quantification of various substances. It can be part of colorimetric or fluorogenic assays, providing sharp responses under physiological conditions .
Medicinal Chemistry
2-Tosylisoindoline-5-carboxylic acid’s indole core is a pharmacophore, a part of the molecule responsible for its biological activity. It can bind with high affinity to multiple receptors, aiding in the development of new medicinal compounds with broad-spectrum biological activities .
Biotechnology
In biotechnology, the compound can be utilized in enzyme-mediated reactions. Its carboxylic acid group can act as a substrate or inhibitor for enzymes, which is crucial for studying metabolic pathways and designing biocatalysts .
Material Science
The compound’s structural features allow it to interact with other materials, potentially leading to the development of new composites with enhanced mechanical and thermal properties. It could be used to create advanced materials for aerospace, automotive, and electronics industries .
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCJQXATMSQCOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tosylisoindoline-5-carboxylic acid |
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